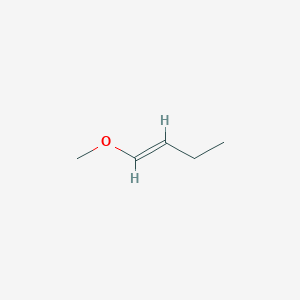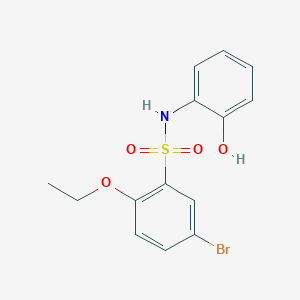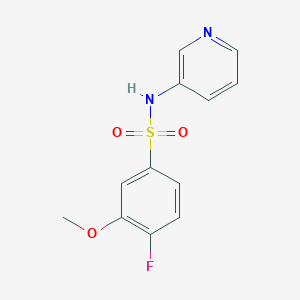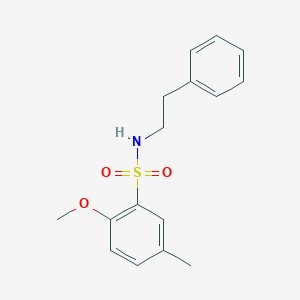![molecular formula C23H26ClNO2 B239427 (9-methyl-9-azabicyclo[3.3.1]nonan-7-yl) 2-chloro-2,2-di(phenyl)acetate CAS No. 1927-14-6](/img/structure/B239427.png)
(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl) 2-chloro-2,2-di(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl) 2-chloro-2,2-di(phenyl)acetate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a 9-methyl-9-azabicyclo[3.3.1]nonane core attached to a 2-chloro-2,2-diphenylacetate moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-methyl-9-azabicyclo[3.3.1]nonan-7-yl) 2-chloro-2,2-di(phenyl)acetate typically involves multiple steps. One common method starts with the preparation of the 9-methyl-9-azabicyclo[3.3.1]nonane core, which can be synthesized through a series of cyclization reactions. The 2-chloro-2,2-diphenylacetate moiety is then introduced through esterification reactions under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl) 2-chloro-2,2-di(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the 2-chloro-2,2-diphenylacetate moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl) 2-chloro-2,2-di(phenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as an enzyme substrate or inhibitor, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9-methyl-9-azabicyclo[3.3.1]nonan-7-yl) 2-chloro-2,2-di(phenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: This compound shares the bicyclic core but lacks the 2-chloro-2,2-diphenylacetate moiety.
2-Chloro-2,2-diphenylacetic acid: This compound contains the diphenylacetate moiety but lacks the bicyclic structure.
Uniqueness
The uniqueness of (9-methyl-9-azabicyclo[3.3.1]nonan-7-yl) 2-chloro-2,2-di(phenyl)acetate lies in its combined bicyclic and diphenylacetate structure, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1927-14-6 |
|---|---|
Molecular Formula |
C23H26ClNO2 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate |
InChI |
InChI=1S/C23H26ClNO2/c1-25-19-13-8-14-20(25)16-21(15-19)27-22(26)23(24,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21H,8,13-16H2,1H3 |
InChI Key |
BONLPMRYPAVFBW-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Canonical SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Key on ui other cas no. |
2922-87-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)


![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)





